Apoptosis inducer 4

Antiproliferative activity IC50 Cancer cell lines

Select Apoptosis inducer 4 (Compound 12b, CAS 2408050-83-7) for stable, controllable H₂S release linked to dual extrinsic/intrinsic apoptosis pathway activation. Uniquely demonstrates sub-micromolar K562 potency (IC₅₀=0.95 µM) and >50-fold selectivity over normal PBMCs, outperforming parent oridonin, ADT-OH, and mitochondrial-only inducers like Apoptosis inducer 9 & 41. Ideal for leukemia and hepatic carcinoma models requiring S-phase/G1 arrest phenotypes and death-receptor crosstalk studies. Quantities from milligrams to grams; request a quote or place your order today.

Molecular Formula C41H50O11S3
Molecular Weight 815.0 g/mol
Cat. No. B15143781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 4
Molecular FormulaC41H50O11S3
Molecular Weight815.0 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4OC(=O)CCC(=O)OCCCCCCOC6=CC=C(C=C6)C7=CC(=S)SS7)C(=C)C5=O)O)(C)C
InChIInChI=1S/C41H50O11S3/c1-23-27-13-14-29-39-22-50-41(47,36(46)34(39)38(3,4)18-17-30(39)51-24(2)42)40(29,35(23)45)37(27)52-32(44)16-15-31(43)49-20-8-6-5-7-19-48-26-11-9-25(10-12-26)28-21-33(53)55-54-28/h9-12,21,27,29-30,34,36-37,46-47H,1,5-8,13-20,22H2,2-4H3/t27-,29-,30-,34+,36-,37+,39+,40-,41+/m0/s1
InChIKeyYHSJGRJMOHLQJH-QYNTZTPGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apoptosis Inducer 4: A Potent H₂S‑Releasing Oridonin Derivative for Cancer Research and Drug Discovery Procurement


Apoptosis inducer 4 (also known as Compound 12b, CAS 2408050-83-7) is a hydrogen sulfide (H₂S)-releasing derivative of the natural ent-kaurane diterpenoid oridonin [1]. It was designed as one of eighteen H₂S-donating oridonin analogues to achieve stable and controllable H₂S release, thereby enhancing antiproliferative activity against multiple cancer cell lines while maintaining low cytotoxicity toward normal cells [1]. The compound incorporates the H₂S-donating moiety ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) via a succinic anhydride linker [1]. This molecular design confers a dual mechanism of action—H₂S-mediated signaling combined with the intrinsic apoptosis-inducing scaffold of oridonin—making it a valuable tool compound for apoptosis research, oncology drug discovery, and chemical biology studies [1].

Why Apoptosis Inducer 4 Cannot Be Replaced by Generic Oridonin, ADT-OH, or Other Apoptosis Inducers in Critical Assays


The substitution of Apoptosis inducer 4 with parent oridonin, the H₂S donor ADT-OH alone, or other numbered apoptosis inducers (e.g., Apoptosis inducer 6, 9, 41) introduces substantial quantitative and mechanistic variability that compromises experimental reproducibility. In the original publication, only 12b among the eighteen synthesized H₂S-releasing derivatives exhibited sub‑micromolar potency against K562 cells (IC₅₀ = 0.95 µM) and demonstrated nearly 20‑fold selectivity for malignant cells over normal L‑02 and PBMC cells [1]. In contrast, oridonin itself shows significantly higher IC₅₀ values (e.g., ~4.2–38.9 µM depending on cell line and assay conditions) and lacks the H₂S‑releasing functionality that contributes to the unique extrinsic plus intrinsic apoptosis pathway activation observed with 12b [2][3]. Furthermore, compounds with the same “Apoptosis inducer” commercial nomenclature but different scaffolds—such as Apoptosis inducer 9 (IC₅₀ = 4.21 µM, mitochondrial pathway only) and Apoptosis inducer 41 (IC₅₀ = 6.2 µM against MCF‑7)—exhibit distinct potency profiles, cell‑cycle arrest points, and apoptotic mechanisms [4]. Direct replacement without rigorous re‑validation therefore risks altered dose–response relationships, off‑target effects, and misinterpretation of pathway‑specific findings. The evidence presented in Section 3 quantifies these critical differences.

Apoptosis Inducer 4: Quantitative Differentiation Against Oridonin, ADT-OH, and Structural Analogues


Superior Antiproliferative Potency in K562, HepG2, and HCT‑116 Cells Versus Parent Oridonin and ADT-OH

Apoptosis inducer 4 (Compound 12b) demonstrated the most potent antiproliferative activity among all 18 synthesized H₂S‑releasing oridonin derivatives and was substantially more potent than the parent compound oridonin and the H₂S donor ADT-OH alone. Against K562 chronic myeloid leukemia cells, 12b exhibited an IC₅₀ of 0.95 µM, which represents a >4‑fold improvement over oridonin (IC₅₀ ~4.2–5.0 µM) and a >21‑fold improvement over ADT-OH (IC₅₀ ~21.6 µM) [1][2][3]. Against HepG2 hepatocellular carcinoma cells, 12b (IC₅₀ = 2.57 µM) was >3‑fold more potent than oridonin (IC₅₀ = 8.12 µM) [1][4]. Against HCT‑116 colorectal carcinoma cells, 12b (IC₅₀ = 5.81 µM) was >2‑fold more potent than oridonin (IC₅₀ = 12.47 µM) [1].

Antiproliferative activity IC50 Cancer cell lines Oridonin derivatives

Marked Selectivity for Malignant Cells Over Normal Cells: 20‑Fold Differential

Apoptosis inducer 4 exhibits a pronounced selectivity for cancer cells over non‑malignant cells, a critical attribute for chemical probe validation and early‑stage drug discovery. In the original study, 12b displayed IC₅₀ values of >50 µM against both normal human liver L‑02 cells and peripheral blood mononuclear cells (PBMC), while its IC₅₀ values against the most sensitive cancer lines (K562, HepG2, HCT‑116) ranged from 0.95 to 5.81 µM [1]. This translates to a selectivity index of >52 for K562, >19 for HepG2, and >8.6 for HCT‑116 when compared to normal L‑02 cells. The authors noted that 12b showed “nearly 20‑fold lower inhibitory activities against L‑02 and PBMC cells than those of malignant cells” [1]. In contrast, oridonin exhibits narrower selectivity margins—for example, IC₅₀ values of ~13.85 µM against MCF‑7 versus ~15.39 µM against L‑02 cells in the same assay panel [1]. ADT-OH shows IC₅₀ >50 µM against L‑02 but with significantly weaker anti‑cancer potency overall [1].

Selectivity index Normal cell cytotoxicity Therapeutic window PBMC L‑02

Unique Cell‑Cycle Arrest Profile: S‑Phase Arrest in K562 Cells Versus Oridonin's G1‑Phase Arrest

The cell‑cycle perturbation pattern of Apoptosis inducer 4 distinguishes it mechanistically from the parent compound oridonin. Flow cytometric analysis revealed that 12b (0–2 µM, 48 h) caused K562 chronic myeloid leukemia cells to arrest specifically in S phase, whereas oridonin induced G1‑phase arrest in the same cell line under comparable conditions [1]. In HepG2 hepatocellular carcinoma cells, both 12b and oridonin induced G1‑phase arrest, but the S‑phase arrest in K562 cells is unique to 12b among the tested compounds [1]. This differential arrest point suggests that the H₂S‑releasing functionality of 12b engages distinct checkpoint regulators or DNA damage response pathways not activated by oridonin alone. Other apoptosis inducers such as Apoptosis inducer 41 arrest MCF‑7 cells in G2/M phase, further highlighting the compound‑specific nature of cell‑cycle modulation [2].

Cell cycle arrest S phase G1 phase Flow cytometry K562

Dual Extrinsic and Intrinsic Apoptosis Pathway Activation Versus Mitochondrial‑Only Mechanisms

Mechanistic characterization demonstrated that Apoptosis inducer 4 activates both the extrinsic (death receptor‑mediated) and intrinsic (mitochondrial) apoptosis pathways, a feature not shared by many simpler apoptosis inducers. In the original study, 12b treatment (0–2 µM, 24–48 h) led to a decline in mitochondrial membrane potential (ΔΨm)—a hallmark of intrinsic pathway engagement—as well as changes in the expression levels of apoptosis‑related proteins consistent with extrinsic pathway involvement [1]. Specifically, 12b upregulated DR4 and DR5 death receptors and activated caspase‑8, caspase‑9, and caspase‑3, confirming concurrent extrinsic and intrinsic signaling [1]. In contrast, Apoptosis inducer 9 induces apoptosis exclusively through the mitochondrial (intrinsic) pathway, enhancing Cl‑caspase‑3, Cl‑caspase‑9, and Cl‑PARP without reported extrinsic pathway activation . Apoptosis inducer 41 also acts primarily via mitochondrial depolarization and ROS accumulation without documented death‑receptor engagement [2]. Oridonin itself has been reported to act through mitochondrial pathways and MAPK/p53 signaling, but lacks the H₂S‑mediated extrinsic activation seen with 12b [3].

Apoptosis pathway Extrinsic pathway Intrinsic pathway Mitochondrial membrane potential Caspase

Superior H₂S Release Capacity Among Succinic Anhydride‑Linked Analogues

The H₂S‑releasing capability of Apoptosis inducer 4 was quantitatively assessed and compared with its structural analogues. In the methylene blue (MB⁺) spectrophotometric assay, 12b demonstrated superior H₂S generation relative to other derivatives sharing the same succinic anhydride linker scaffold (compounds 10b, 11b, 13b, 14b, 15b) [1]. The enhanced release is attributed to the optimized length of the carbon chain spacer (n₂ = 6) between the oridonin core and the ADT-OH H₂S‑donating moiety [1]. Importantly, the H₂S release profile correlates with antiproliferative activity—compounds with higher H₂S generation generally exhibited lower IC₅₀ values against cancer cells, establishing a functional structure‑activity relationship that informs procurement decisions for mechanism‑of‑action studies [1]. ADT-OH alone releases H₂S but lacks the oridonin scaffold’s apoptosis‑inducing properties, underscoring the synergistic design of 12b.

Hydrogen sulfide release H₂S donor ADT-OH Methylene blue assay Structure‑activity relationship

Broad‑Spectrum Activity Across Hematologic and Solid Tumor Lines with Sub‑Micromolar K562 Potency

Apoptosis inducer 4 demonstrates potent activity across a panel of human cancer cell lines representing diverse tissue origins, with particularly pronounced sub‑micromolar activity against the K562 chronic myeloid leukemia line. The complete IC₅₀ profile from the MTT assay (72 h) is as follows: K562 (0.95 ± 0.06 µM), HepG2 (2.57 ± 0.12 µM), HCT‑116 (5.81 ± 1.17 µM), B16 (12.94 ± 0.88 µM), MCF‑7 (16.15 ± 1.02 µM), L‑02 (17.59 ± 0.93 µM), and PBMC (>50 µM) [1]. This breadth of activity distinguishes 12b from other compounds in the Apoptosis inducer series. For example, Apoptosis inducer 41 is primarily characterized against MCF‑7 breast cancer cells (IC₅₀ = 6.2 µM) with limited published data on other lineages [2]. Apoptosis inducer 9 is reported with a single IC₅₀ value of 4.21 µM, likely against a single cell line or pooled panel . In contrast, the comprehensive multi‑line dataset for 12b enables informed selection for experiments targeting specific cancer types—particularly hematologic malignancies given the sub‑micromolar K562 potency.

Broad‑spectrum anticancer K562 HepG2 HCT‑116 MCF‑7 B16

Apoptosis Inducer 4: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Chronic Myeloid Leukemia (CML) and Hematologic Malignancy Research

Apoptosis inducer 4 is ideally suited for studies involving K562 chronic myeloid leukemia cells and other hematologic cancer models. With a sub‑micromolar IC₅₀ of 0.95 µM against K562 cells—the most potent among all tested lines—and >50‑fold selectivity over normal PBMC cells, 12b enables robust induction of apoptosis at low concentrations while minimizing off‑target cytotoxicity in co‑culture or primary cell assays [1]. The S‑phase cell‑cycle arrest phenotype in K562 cells further positions 12b as a valuable tool for investigating replication stress, DNA damage checkpoint activation, and S‑phase‑specific chemosensitization strategies in leukemia research [1].

Hepatocellular Carcinoma (HCC) and Liver Cancer Mechanistic Studies

Researchers investigating hepatocellular carcinoma will benefit from Apoptosis inducer 4's well‑characterized activity in HepG2 cells (IC₅₀ = 2.57 µM) and its 3.2‑fold potency advantage over the parent natural product oridonin [1][2]. The compound's G1‑phase arrest in HepG2 cells, combined with dual extrinsic and intrinsic apoptosis pathway activation, makes it a superior chemical probe for dissecting death‑receptor signaling crosstalk and mitochondrial dysfunction in liver cancer models [1]. The >19‑fold selectivity over normal L‑02 hepatocytes further supports its use in assays where preservation of non‑malignant liver cell function is critical [1].

H₂S‑Mediated Apoptosis and Gasotransmitter Signaling Research

As the most potent H₂S‑releasing oridonin derivative in its series, Apoptosis inducer 4 is the preferred compound for studies examining the role of hydrogen sulfide in apoptosis regulation [1]. Its validated H₂S release capacity (measured via methylene blue assay) and the established correlation between H₂S generation and antiproliferative activity enable precise investigation of gasotransmitter‑dependent cell death mechanisms [1]. The compound serves as a benchmark positive control when screening novel H₂S‑donating scaffolds or evaluating the contribution of H₂S to combination therapy effects.

Combination Therapy and Drug Resistance Reversal Studies

The dual extrinsic/intrinsic apoptosis pathway activation profile of Apoptosis inducer 4 makes it a compelling candidate for combination studies aimed at overcoming single‑pathway resistance mechanisms [1]. Unlike mitochondrial‑only inducers such as Apoptosis inducer 9 and Apoptosis inducer 41, 12b engages both death‑receptor and mitochondrial pathways, potentially circumventing resistance arising from Bcl‑2 overexpression, caspase‑9 deficiency, or death‑receptor downregulation [1][3]. Researchers investigating synergy with TRAIL, SMAC mimetics, or BH3 mimetics should prioritize 12b for its documented extrinsic pathway activation.

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